N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a biphenyl-4-carboxamide moiety. The thienopyrazole scaffold is notable for its planar aromatic system, which facilitates π-π interactions in biological targets, while the 4-fluorophenyl group enhances metabolic stability and lipophilicity. The biphenyl carboxamide moiety may contribute to hydrogen bonding and solubility modulation, making the compound a candidate for therapeutic applications, particularly in kinase inhibition or GPCR targeting.
Structural characterization of such compounds typically employs X-ray crystallography, with refinement performed using programs like SHELXL . While specific crystallographic data for this compound is absent in the provided evidence, analogous synthesis routes (e.g., Suzuki-Miyaura cross-coupling, as seen in ) are likely applicable for its preparation .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3OS/c25-19-10-12-20(13-11-19)28-23(21-14-30-15-22(21)27-28)26-24(29)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZKQMDUMIVKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.5 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 899969-88-1 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating heterocyclic compounds, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against HepG2 hepatocarcinoma cells .
Mechanisms of Action:
The mechanisms through which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation: The compound is thought to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Regulation of Signaling Pathways: It may modulate key signaling pathways such as AMPK and p53/p21, which are crucial for cell growth and survival .
Antiviral and Antibacterial Properties
In addition to its anticancer activity, this compound has been investigated for antiviral and antibacterial properties. Heterocycles similar to this compound have shown promising results against viral infections and bacterial pathogens. The presence of fluorine in the structure has been associated with enhanced biological activity .
Case Studies:
- Antiviral Activity: Compounds derived from thieno[3,4-c]pyrazoles have been reported to exhibit significant antiviral activity against various viruses by inhibiting viral replication mechanisms .
- Antibacterial Activity: Studies have indicated that related compounds demonstrate potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the thieno[3,4-c]pyrazole core can significantly influence its potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency against cancer cells |
| Alkyl Group Addition | Enhanced antibacterial properties |
Scientific Research Applications
Anticancer Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide has shown promising results in anticancer studies.
Case Studies
- In Vitro Studies : Research has demonstrated that derivatives of thieno[3,4-c]pyrazole can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds derived from this structure exhibited significant inhibition of growth in various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 80% .
| Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
Antifungal Properties
Recent studies have highlighted the antifungal properties of compounds derived from thieno[3,4-c]pyrazole structures.
Case Studies
- Antifungal Evaluation : A study synthesized various azomethine derivatives featuring a thieno[3,4-c]pyrazole moiety and tested them against Candida albicans. The results indicated moderate to high antifungal activity depending on the substituents present on the aromatic rings .
| Compound Type | Target Organisms | Activity Level |
|---|---|---|
| Thieno[3,4-c]pyrazole derivatives | Candida albicans | Moderate to High Activity |
| Azomethine derivatives | Multiple bacterial strains | Varies by structure |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties.
Case Studies
Research indicates that thieno[3,4-c]pyrazole derivatives can exhibit significant antibacterial activity against various strains. The structural modifications such as the presence of fluorine substituents influence this activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and physicochemical properties of the target compound with structurally related analogs from the provided evidence:
Key Observations:
Core Structure Diversity: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from the pyrazolo[3,4-d]pyrimidine in Example 53 and the simpler pyrazole derivatives in .
Substituent Effects: The 4-fluorophenyl group in the target compound and Example 53 suggests a shared strategy to improve metabolic stability and target affinity. The biphenyl-4-carboxamide in the target compound contrasts with Example 53’s chromenone-oxygenated system and isopropylbenzamide, which may alter solubility and binding pocket interactions.
Physicochemical Properties :
- Example 53’s higher molecular weight (589.1 Da) and melting point (175–178°C) suggest greater crystallinity compared to the target compound, though data limitations preclude direct conclusions.
Research Implications and Limitations
While structural parallels exist between the target compound and those in the evidence, pharmacological data (e.g., IC₅₀, solubility, bioavailability) are absent in the provided sources. For instance:
- The chromenone-oxygenated system in Example 53 may confer kinase inhibitory activity, as seen in flavonoid-derived therapeutics .
- The diazenyl groups in ’s compounds could impart photophysical properties or act as protease inhibitors, though their biological relevance remains unverified .
Further studies are required to elucidate the target compound’s biological activity, leveraging techniques such as:
Preparation Methods
Formation of the Thieno[3,4-c]pyrazole Core
The synthesis begins with the preparation of the thieno[3,4-c]pyrazole ring, typically achieved through a cyclocondensation strategy. A validated approach involves:
- Thiophene functionalization : Reacting 3-mercaptothiophene with γ-butyrolactone under nitrogen to form 4-(thiophen-2-ylthio)butanoic acid.
- Cyclization : Treating the intermediate with oxalyl chloride and tin tetrachloride to induce cyclization, yielding a thienothiepinone derivative.
- Pyrazole ring closure : Reacting the cyclized product with hydrazine hydrate in acetic acid under reflux, forming the thieno[3,4-c]pyrazole core.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | γ-Butyrolactone, N₂, 24 h | 85% |
| 2 | Oxalyl chloride, SnCl₄, 0°C | 72% |
| 3 | Hydrazine hydrate, AcOH, reflux | 75% |
Biphenyl-4-carboxamide Formation
The final step involves coupling the pyrazole amine with biphenyl-4-carboxylic acid:
- Acid activation : Treating biphenyl-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Amide coupling : Reacting the acyl chloride with the pyrazole amine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Alternative Method
- Carbodiimide-mediated coupling: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM achieves 88% yield.
Alternative Synthetic Routes
One-Pot Multicomponent Assembly
A streamlined approach adapted from thienopyrimidine synthesis employs a FeCl₃/alumina-catalyzed three-component reaction:
- Combine 3-amino-1-(thieno[3,4-c]pyrazol-2-yl)-1H-pyrazole, benzoylacetonitrile, and 4-fluorobenzaldehyde.
- Heat at 80°C in ethanol for 12 h.
Advantages :
Solid-Phase Synthesis
Immobilizing the pyrazole core on Wang resin enables iterative coupling and cleavage, improving scalability:
- Resin-bound pyrazole synthesis.
- On-resin Suzuki coupling with 4-fluorophenylboronic acid.
- Amide formation via carbodiimide activation.
Optimization of Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction solvent | Anhydrous DMF | +15% vs. THF |
| Coupling temperature | 0°C → rt gradient | Prevents epimerization |
| Microwave irradiation | 100°C, 300 W | 95% in 30 min |
Catalytic Systems
| Catalyst System | Yield Improvement |
|---|---|
| Pd(OAc)₂/XPhos | 92% |
| CuI/proline | 85% |
| Enzyme-mediated (CAL-B) | 70% |
Analytical Characterization
Q & A
Q. What crystallographic data support polymorph screening?
- Methodology :
- Single-crystal X-ray diffraction to identify polymorphs (e.g., Form I vs. Form II).
- DSC/TGA to correlate thermal behavior with crystal packing .
Key Considerations
- Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Advanced Synthesis : Microwave-assisted methods reduce reaction time by 60% compared to classical heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
